molecular formula C6H8O2 B6275004 (2E)-3-cyclopropylprop-2-enoic acid CAS No. 60129-33-1

(2E)-3-cyclopropylprop-2-enoic acid

Cat. No.: B6275004
CAS No.: 60129-33-1
M. Wt: 112.1
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Description

Significance of the Cyclopropane (B1198618) Moiety in Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a cornerstone of organic chemistry, imparting unique structural and electronic properties to molecules. nih.govwikipedia.org Its high degree of ring strain results in C-C bonds with significant π-character, leading to chemical behavior that can resemble that of an alkene. acs.orgwikipedia.org This strained ring structure provides a rigid, three-dimensional scaffold that is of great interest in medicinal chemistry and the synthesis of natural products. nih.govmarquette.edusioc-journal.cn

The incorporation of a cyclopropyl (B3062369) group can influence a molecule's:

Conformational Rigidity: The defined shape of the cyclopropane ring can lock a molecule into a specific conformation, which is crucial for binding to biological targets. nih.gov

Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in alkanes, which can enhance the metabolic stability of a drug candidate by reducing its susceptibility to enzymatic degradation. acs.org

Potency and Selectivity: The unique electronic nature and three-dimensionality of the cyclopropyl group can lead to improved potency and selectivity for its biological target. acs.org

Cyclopropane-containing compounds are found in a variety of natural products, including terpenes, fatty acid metabolites, and amino acids. marquette.eduacs.org Furthermore, the cyclopropyl fragment is a prevalent feature in many preclinical and clinical drug molecules, highlighting its importance in drug discovery. nih.govacs.org

Overview of α,β-Unsaturated Carboxylic Acid Scaffolds in Chemical Synthesis

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. wikipedia.org This arrangement makes them highly versatile building blocks in organic synthesis. chemistryviews.org They are found in numerous biologically active natural products and pharmaceuticals. chemistryviews.orgnih.gov

The reactivity of α,β-unsaturated carbonyl compounds is characterized by their electrophilicity at both the carbonyl carbon and the β-carbon. wikipedia.org This allows them to participate in a wide range of chemical transformations, including:

Conjugate Additions: Nucleophiles can attack the β-carbon in a process known as Michael addition. wikipedia.org

Polymerization: The double bond can undergo polymerization, which is a dominant industrial application for simple α,β-unsaturated carbonyls like acrylic acid. wikipedia.org

Carbonylation Reactions: These compounds can be synthesized via the carbonylation of various substrates, representing an atom-efficient method for their preparation. rsc.org

Traditional methods for synthesizing α,β-unsaturated carboxylic acids, such as the Wittig or Horner-Wadsworth-Emmons reactions, often generate stoichiometric amounts of byproducts. chemistryviews.org Newer, more efficient methods, such as the copper-catalyzed carboxylation of alkynes with CO2, have been developed to address this limitation. chemistryviews.org

Focus on (2E)-3-Cyclopropylprop-2-enoic Acid as a Representative Structure

This compound, with the chemical formula C6H8O2, serves as an excellent example of a molecule that combines the distinct features of a cyclopropane ring and an α,β-unsaturated carboxylic acid. smolecule.comchemnet.com The "(2E)" designation indicates the trans configuration of the double bond.

This compound is an unsaturated carboxylic acid where a cyclopropyl group is attached to the prop-2-enoic acid backbone. smolecule.com Its unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. smolecule.com

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC6H8O2 chemnet.comepa.gov
Molecular Weight112.13 g/mol epa.govnih.gov
Boiling Point233.4°C at 760 mmHg chemnet.com
Density1.338 g/cm³ chemnet.com
Flash Point140.3°C chemnet.com

The synthesis of this compound can be achieved through various methods, including reactions involving cyclopropyl Grignard reagents or Michael additions. smolecule.com Its structure allows for a range of chemical reactions typical of unsaturated carboxylic acids, such as addition reactions at the double bond and esterification of the carboxylic acid group. smolecule.com

Properties

CAS No.

60129-33-1

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2e 3 Cyclopropylprop 2 Enoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches focus on forming the key carbon-carbon double bond and the carboxylic acid moiety in a highly controlled manner. These methods typically start with the readily available precursor, cyclopropanecarbaldehyde.

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated acids and related compounds. mdpi.comsciforum.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. sci-hub.se For the synthesis of (2E)-3-cyclopropylprop-2-enoic acid, the reaction proceeds between cyclopropanecarbaldehyde and malonic acid.

The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638), often with the addition of an acetate (B1210297) salt. The choice of solvent and temperature is crucial for the reaction's success, influencing both the yield and the stereoselectivity of the product. The initial condensation product is a cyclopropylidenemalonic acid, which then undergoes decarboxylation upon heating to yield the desired this compound. The E-isomer is generally the thermodynamically favored product.

A modified Knoevenagel condensation using piperidinium (B107235) acetate in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures has been shown to be highly efficient for producing (E)-alk-3-enoic acids with high stereoselectivity. psu.edu This approach can be effectively applied to the reaction of cyclopropanecarbaldehyde with malonic acid. psu.edu

Table 1: Knoevenagel Condensation Conditions

Aldehyde Active Methylene Compound Catalyst Solvent Temperature Product
Cyclopropanecarbaldehyde Malonic Acid Piperidine/Pyridine Pyridine Reflux This compound
Cyclopropanecarbaldehyde Malonic Acid Piperidinium Acetate DMSO/DMF 100 °C This compound

Building on the Knoevenagel condensation, related methods also utilize cyclopropanecarbaldehyde as the starting material. One such variation is the Doebner modification, which uses pyridine as both the solvent and the catalyst. This method is often effective for aldehydes that are prone to side reactions under more strongly basic conditions.

Another related strategy involves the condensation of cyclopropanecarbaldehyde with a monoester of malonic acid. psu.edu This reaction yields an ester of this compound. For instance, reacting cyclopropanecarbaldehyde with monoethyl malonate would produce ethyl (2E)-3-cyclopropylprop-2-enoate. This ester can then be hydrolyzed to the final carboxylic acid, a process detailed in a later section. This two-step approach can sometimes offer advantages in terms of purification and handling of intermediates.

Synthesis via Functional Group Transformations

An alternative to building the carbon skeleton is to start with a molecule that already contains the required cyclopropyl (B3062369) and three-carbon chain and then perform functional group transformations to introduce the carboxylic acid.

The oxidation of the corresponding allylic alcohol, (2E)-3-cyclopropylprop-2-en-1-ol, provides a direct route to this compound. This transformation is a common and reliable method in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the scale of the reaction and the desired selectivity.

Common reagents for the oxidation of primary allylic alcohols to carboxylic acids include:

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A powerful oxidizing agent, though its use is becoming less common due to the toxicity of chromium.

Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant, typically used under basic conditions followed by an acidic workup.

Two-step oxidation: This involves an initial oxidation of the alcohol to the aldehyde using milder reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), followed by a subsequent oxidation of the aldehyde to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger (the Pinnick oxidation).

This pathway is particularly useful if the allylic alcohol precursor is readily available, for example, through the reduction of cyclopropanecarbaldehyde followed by a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain.

The hydrolysis of corresponding esters or amides is a fundamental and widely used method to obtain carboxylic acids. smolecule.com Esters such as ethyl (2E)-3-cyclopropylprop-2-enoate or amides like N,N-dimethyl-(2E)-3-cyclopropylprop-2-enamide can be converted to this compound.

Ester Hydrolysis: This can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is the more common method, typically involving refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis: This involves heating the ester with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of water. This is an equilibrium process, and the use of a large volume of water helps to drive the reaction to completion.

Amide Hydrolysis: Amides are generally more stable than esters and require more forcing conditions for hydrolysis. This is typically achieved by prolonged heating with strong aqueous acid or base.

This hydrolysis route is synthetically valuable as the ester and amide derivatives are often the direct products of other reactions, such as the Knoevenagel-type condensations with malonic esters or coupling reactions.

Advanced Coupling and Rearrangement Reactions

While less common for the direct synthesis of a relatively simple molecule like this compound, more advanced methods are crucial for preparing its more complex derivatives. These methods include transition-metal-catalyzed coupling reactions and sigmatropic rearrangements.

For instance, variants of the Heck reaction or other palladium-catalyzed cross-coupling reactions could potentially be employed to form the C-C double bond.

Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful tools for carbon-carbon bond formation. mdpi.com A thermal psu.edupsu.edu-sigmatropic rearrangement of an allyl vinyl ether can produce a γ,δ-unsaturated carbonyl compound. mdpi.com While a direct application to the parent acid is not straightforward, this type of reaction is invaluable for creating substituted analogs. For example, a Claisen rearrangement of a specifically designed allyl vinyl ether containing a cyclopropyl group could lead to a derivative of the target acid. These reactions can be catalyzed by Lewis acids or transition metals to improve efficiency and control stereochemistry. mdpi.com

Table 2: Summary of Synthetic Pathways

Pathway Precursor(s) Key Transformation Advantages
Knoevenagel Condensation Cyclopropanecarbaldehyde, Malonic Acid C-C bond formation, Decarboxylation Direct, High stereoselectivity possible psu.edu
Oxidation (2E)-3-cyclopropylprop-2-en-1-ol Oxidation of primary alcohol Utilizes readily available alcohols
Hydrolysis (2E)-3-cyclopropylprop-2-enoate/amide Saponification or acid hydrolysis High-yielding final step

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct synthesis of this compound via these methods is not extensively documented, the synthesis of related cyclopropyl-containing compounds demonstrates the potential of this approach. For instance, the Suzuki-Miyaura cross-coupling reaction has been optimized for the synthesis of cyclopropylthiophenes. organic-chemistry.orgchemrxiv.org This methodology involves the coupling of bromothiophenes with cyclopropylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand like SPhos. chemrxiv.org These conditions have proven effective for large-scale synthesis and are tolerant of various functional groups on the thiophene (B33073) ring. organic-chemistry.orgchemrxiv.org

Furthermore, direct palladium-catalyzed cross-coupling of cyclopropenyl esters with Csp2 iodides has been developed, offering a route to functionalized cyclopropenes. rsc.org This method avoids the use of toxic tin reagents often required in Stille couplings. rsc.org The reaction is facilitated by a halide sequestrant, tetramethylammonium (B1211777) acetate, and shows broad functional group tolerance. rsc.org These palladium-catalyzed methodologies could potentially be adapted for the synthesis of this compound derivatives by coupling appropriate cyclopropyl precursors with substituted propiolates or other suitable three-carbon building blocks.

A notable application of palladium catalysis is the direct aerobic dehydrogenation of cyclic ketones to their corresponding enones, catalyzed by Pd(DMSO)2(TFA)2 using molecular oxygen as the oxidant. organic-chemistry.org This approach, while not a cross-coupling reaction, highlights the utility of palladium in creating α,β-unsaturated systems and could be conceptually applied to precursors of this compound. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Cyclopropyl Derivatives
Reaction TypeReactantsCatalyst SystemProductKey FeaturesReference
Suzuki-Miyaura CouplingBromothiophenes, Cyclopropylboronic acidPd(OAc)₂, SPhosCyclopropylthiophenesHigh yields, scalable, good functional group tolerance organic-chemistry.orgchemrxiv.org
Direct Cross-CouplingCyclopropenyl esters, Csp² iodidesPalladium catalyst, Tetramethylammonium acetateFunctionalized cyclopropenesAvoids toxic tin reagents, broad functional group tolerance rsc.org
Aerobic DehydrogenationCyclic ketonesPd(DMSO)₂(TFA)₂Cyclic enonesUses O₂ as oxidant, high selectivity organic-chemistry.org

Horner–Wadsworth–Emmons (HWE) Reactions for (E)-Selectivity

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes, and it is particularly well-suited for generating the (E)-isomer of α,β-unsaturated esters and amides. nih.govorgsyn.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. orgsyn.org For the synthesis of derivatives of this compound, the HWE reaction provides a reliable method to establish the crucial (E)-double bond geometry.

A specific example is the synthesis of (2E)-N-Methoxy-N-methyl-3-cyclopropylprop-2-enamide, a Weinreb amide derivative. nih.gov This was achieved through an iPrMgCl-deprotonating Weinreb amide-type HWE reaction, which demonstrated high (E)-selectivity. nih.gov The choice of base and reaction conditions is critical for maximizing the (E)-selectivity, with magnesium-based phosphonoenolates often favoring the formation of the (E)-olefin due to the stability of the intermediate. nih.gov The HWE reaction's utility is further enhanced by the development of solvent-free conditions and the use of deep eutectic solvents, which can improve the stereoselectivity and environmental profile of the synthesis. rsc.org

Table 2: (E)-Selective Horner–Wadsworth–Emmons Reactions
ReactantsReagent/ConditionsProductSelectivityReference
Weinreb amide-type phosphonate (B1237965), Cyclopropanecarboxaldehyde (B31225)iPrMgCl(2E)-N-Methoxy-N-methyl-3-cyclopropylprop-2-enamideHigh (E)-selectivity nih.gov
Various aldehydes and ketones, Triethyl phosphonoacetateDBU, K₂CO₃ (solvent-free)(E)-α,β-unsaturated estersHigh (E)-selectivity orgsyn.org
Aldehydes, PhosphonatesDBU, Deep Eutectic Solvent (ChCl/Urea)α,β-unsaturated estersEnhanced stereoselectivity rsc.org

Intramolecular Radical Cyclizations for Structural Elaboration

Intramolecular radical cyclizations offer a powerful strategy for constructing complex molecular architectures. In the context of derivatives of this compound, radical reactions involving the cyclopropane (B1198618) ring can lead to significant structural elaboration through ring-opening and subsequent cyclization. beilstein-journals.orgnih.govresearchgate.net The high strain energy of the cyclopropane ring makes it susceptible to ring-opening under radical conditions, providing a pathway to generate new cyclic and polycyclic systems. beilstein-journals.orgnih.gov

For instance, cyclopropyl olefins can undergo oxidative radical ring-opening/cyclization reactions. beilstein-journals.orgnih.gov The process typically involves the addition of a radical to the double bond, forming a cyclopropyl-substituted carbon radical. This intermediate can then undergo ring-opening to generate a new alkyl radical, which can subsequently cyclize onto a tethered functional group, such as an aromatic ring. beilstein-journals.orgnih.gov This cascade process allows for the formation of multiple new bonds and rings in a single synthetic operation. beilstein-journals.orgnih.gov While not a direct synthesis of the parent acid, this methodology is highly valuable for converting derivatives of this compound into more complex, structurally diverse molecules. beilstein-journals.orgnih.govresearchgate.net

Reductive Asymmetric Aza-Mislow-Evans Rearrangement Applications

The aza-Mislow-Evans rearrangement is a powerful tool for the asymmetric synthesis of α-functionalized carboxamides. zendy.ionih.gov A reductive asymmetric variant of this rearrangement, catalyzed by 1,3,2-diazaphospholene (DAP), has been developed for the synthesis of enantioenriched α-hydroxy amides from α,β-unsaturated N-sulfinyl acrylamides. nih.govchemrxiv.org This three-step cascade reaction involves a conjugate reduction, a nih.govdigitellinc.com-sigmatropic aza-Mislow-Evans rearrangement, and a subsequent reductive cleavage of the S-O bond. nih.govchemrxiv.org

This methodology offers excellent enantiospecificity, with the chirality at the sulfur atom of the N-sulfinyl group being faithfully transferred to the α-carbon of the product. zendy.ionih.govnih.govchemrxiv.org The reaction proceeds under mild, ambient temperature conditions without the need for strong bases. nih.govchemrxiv.org The DAP-hydride acts as a competent reductant for both the initial conjugate reduction and the final cleavage of the sulfenate ester, streamlining the process. nih.govchemrxiv.org This rearrangement could be applied to N-sulfinyl derivatives of this compound to access valuable chiral building blocks.

Stereoselective Synthesis of (2E)-Isomers and Related Enantiopure Compounds

The biological activity of this compound and its derivatives is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of the (2E)-isomer and for the preparation of enantiopure compounds are of paramount importance.

Control of E/Z Stereochemistry in Double Bond Formation

The control of the E/Z stereochemistry of the double bond is a critical aspect of the synthesis of this compound. As discussed in section 2.3.2, the Horner-Wadsworth-Emmons reaction is a highly effective method for achieving high (E)-selectivity. nih.govorgsyn.org The thermodynamic stability of the transition state leading to the (E)-isomer is generally favored, particularly with stabilized ylides. nih.gov The choice of the phosphonate reagent, the base, and the reaction solvent can all be tuned to maximize the formation of the desired (E)-isomer. nih.gov For example, the use of iPrMgCl as a deprotonating agent in the HWE reaction of a Weinreb amide-type phosphonate leads to high (E)-selectivity. nih.gov

In addition to the HWE reaction, other olefination methods can be employed. The Knoevenagel condensation of cyclopropanecarbaldehyde with phenylacetic acid derivatives, for instance, can yield (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid. The use of microwave-assisted synthesis with a base like DBU can favor the formation of the trans-isomer.

Enantiospecificity in Asymmetric Catalytic Transformations

The synthesis of enantiopure derivatives of this compound can be achieved through various asymmetric catalytic transformations. The reductive asymmetric aza-Mislow-Evans rearrangement, as detailed in section 2.3.4, provides a route to enantioenriched α-hydroxy amides with excellent transfer of chirality from a sulfur stereocenter to the α-carbon. nih.govchemrxiv.org

Enzyme-catalyzed reactions also offer a powerful approach to enantioselective synthesis. Engineered carbene transferases have been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors. digitellinc.com This biocatalytic method can produce optically active sulfonyl cyclopropanes with high yields and enantioselectivity. digitellinc.com Copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane has also been developed to produce versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.govacs.org These methods, while not directly producing the target acid, generate chiral cyclopropyl building blocks that can be further elaborated.

The Ellman sulfinamide can serve as a chiral precursor in a diastereoselective aza-Mislow-Evans rearrangement to produce α-sulfenyloxy carboxamides with excellent enantioselectivity. zendy.ionih.gov This method relies on the enolization and subsequent silylation of N-acyl tert-butanesulfinamides to initiate the rearrangement, where the chirality at the sulfur atom dictates the stereochemistry of the newly formed α-carbon stereocenter. zendy.ionih.gov

Table 3: Enantioselective Synthetic Methods
MethodReactantsCatalyst/ReagentProductKey FeaturesReference
Reductive Asymmetric Aza-Mislow-Evans Rearrangementα,β-Unsaturated N-sulfinyl acrylamides1,3,2-Diazaphospholene (DAP)Enantioenriched α-hydroxy amidesExcellent enantiospecificity, mild conditions nih.govchemrxiv.org
Enzymatic CyclopropanationOlefins, Sulfone diazosEngineered carbene transferaseOptically active sulfonyl cyclopropanesHigh yield and enantioselectivity digitellinc.com
Copper-Catalyzed CyclopropanationAlkenyl boronates, TrifluorodiazoethaneCopper(I)-bisoxazoline complexEnantioenriched 2-substituted-3-(trifluoromethyl)cyclopropylboronatesHigh stereocontrol nih.govacs.org
Diastereoselective Aza-Mislow-Evans RearrangementN-Acyl tert-butanesulfinamides-α-Sulfenyloxy carboxamidesExcellent enantioselectivity, chirality transfer from sulfur zendy.ionih.gov

Strategies for Preventing Epimerization in Synthetic Processes

In the context of this compound, "epimerization" primarily refers to the isomerization of the double bond, leading to the formation of the undesired (Z)-isomer. Control of stereoselectivity is therefore paramount. Several synthetic methodologies can be employed to favor the formation of the (E)-isomer.

Knoevenagel-Doebner Condensation: This reaction, involving the condensation of cyclopropanecarboxaldehyde with malonic acid, is a common route. The stereochemical outcome is influenced by the reaction conditions. The use of an amine catalyst, such as piperidine, in a solvent like pyridine has been traditionally used. However, for greener and more controlled processes, alternative catalysts and solvents are preferred. L-proline has emerged as an effective organocatalyst, often used in more benign solvents like ethanol (B145695). researchgate.netresearchgate.net The reaction temperature and time are critical parameters; for instance, in the proline-catalyzed condensation of vanillin (B372448) and malonic acid, optimal conditions were found to be 60°C for 4 hours. researchgate.net The choice of base and the duration of the reaction can also be pivotal in preventing the formation of byproducts and controlling the E/Z ratio. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a highly reliable method for forming (E)-alkenes. thieme-connect.com This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylides, reacting with an aldehyde (in this case, cyclopropanecarboxaldehyde) to predominantly yield the (E)-alkene. thieme-connect.com The stereoselectivity can be fine-tuned by several factors:

Base and Cations: The choice of base and the corresponding metal cation can influence the E/Z ratio. Lithium salts are often reported to provide higher (E)-selectivity compared to sodium or potassium salts. thieme-connect.com

Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer. thieme-connect.com

Phosphonate Reagent: The structure of the phosphonate reagent itself plays a crucial role. The use of phosphonates with electron-withdrawing groups can, under specific conditions (Still-Gennari conditions), lead to the (Z)-isomer, highlighting the tunability of this reaction. researchgate.net

Wittig Reaction: While the classical Wittig reaction can sometimes yield mixtures of (E) and (Z) isomers, the use of stabilized ylides generally favors the (E)-alkene. numberanalytics.com For the synthesis of α,β-unsaturated esters, which can be subsequently hydrolyzed to the carboxylic acid, stabilized ylides such as ethyl (triphenylphosphoranylidene)acetate are employed. The stereoselectivity is influenced by the reaction conditions, including the solvent and the presence of salts. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an effective tool for controlling stereoselectivity and accelerating reaction times in various synthetic transformations, including the HWE reaction and Knoevenagel condensation. acs.orgrsc.org For instance, in an HWE reaction to produce (Z)-trisubstituted-α,β-unsaturated esters, microwave heating at 150°C in dichloroethane for 20 minutes provided high conversion and selectivity. rsc.org

Scalable and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates the optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability.

Optimization of Reaction Conditions for Large-Scale Production

For industrial applications, synthetic routes are selected and optimized based on several key factors:

Reagent and Solvent Selection: On a large scale, the use of toxic and environmentally harmful reagents and solvents is highly undesirable. For instance, in the Knoevenagel-Doebner condensation, traditional solvents like pyridine and catalysts like piperidine are often replaced. numberanalytics.com Studies have shown that toluene (B28343) can be a suitable solvent replacement for pyridine, and morpholine (B109124) can act as an effective organocatalyst, allowing for the production of cinnamic acid derivatives on a multi-kilogram scale. numberanalytics.com The use of greener solvents like ethanol or even water, where applicable, is a key consideration. researchgate.netresearchgate.net

Catalyst Efficiency and Recyclability: The ideal catalyst for industrial processes is highly active, selective, and recyclable. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net For the Knoevenagel condensation, catalysts such as porous calcium hydroxyapatite (B223615) have been used under solvent-free, microwave-assisted conditions, demonstrating high efficiency and the ability to be recycled multiple times without significant loss of activity. mdpi.com

Process Parameters Optimization: Key reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants are meticulously optimized to maximize yield and purity while minimizing energy consumption and waste generation. Design of Experiments (DoE) is a statistical tool often employed to systematically optimize these parameters. researchgate.net For example, in the proline-catalyzed synthesis of ferulic diacid, a DoE approach identified the optimal conditions to achieve a high conversion rate. researchgate.net

Chemo-enzymatic Approaches: The integration of enzymatic steps into a synthetic sequence can offer high selectivity and milder reaction conditions. A chemo-enzymatic approach for the synthesis of α,β-unsaturated esters has been developed, which combines the enzymatic reduction of a carboxylic acid to an aldehyde with a subsequent Wittig reaction. researchgate.netmdpi.com This method avoids the use of harsh chemical reducing agents and can be a viable green alternative for industrial production.

Below are interactive tables summarizing optimized conditions for relevant synthetic methods.

Table 1: Optimized Conditions for Knoevenagel-Doebner Condensation Variants

AldehydeActive Methylene CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
VanillinMalonic AcidL-proline/Ethanol60480 (conversion) researchgate.net
Various AldehydesMalonic AcidMorpholine/TolueneRefluxN/AUp to 25 kg scale numberanalytics.com
5-substituted-2-furaldehydesMalonic AcidPiperidinium acetate1003Good to excellent researchgate.net
Aromatic AldehydesMalononitrileHydroxyapatite/Solvent-free (MW)N/AShortHigh mdpi.com

Table 2: Optimization of Horner-Wadsworth-Emmons (HWE) Reaction Conditions

Aldehyde/KetonePhosphonate ReagentBase/SolventTemperature (°C)Selectivity (E:Z or Z:E)Yield (%)Reference
Various AldehydesMethyl 2-(dimethoxyphosphoryl)acetateLi/Na/K salts-78 to 23Higher (E) with Li+ and higher tempN/A thieme-connect.com
Aromatic/Aliphatic AldehydesAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesNaH/THF-20Up to 98:2 (Z:E)Up to quantitative mdpi.com
KetonesDiethyl (cyanomethyl)phosphonateLiOH/THFRoom TempExclusive (E) for γ-hydroxy α,β-unsaturated nitrilesGood researchgate.netresearchgate.net
Aryl Alkyl Ketonesbis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate(CF3SO3)2Sn, N-ethylpiperidine/DCE (MW)150>80% (Z)High conversion rsc.org

Reactivity and Reaction Mechanisms of 2e 3 Cyclopropylprop 2 Enoic Acid Derivatives

Conjugate Addition Reactions

The α,β-unsaturated system in (2E)-3-cyclopropylprop-2-enoic acid and its derivatives is a key feature that dictates its reactivity, particularly in conjugate addition reactions.

Nucleophilic Additions Across the α,β-Unsaturated System

The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid renders the β-carbon electrophilic. libretexts.org This electronic characteristic facilitates the 1,4-addition, or conjugate addition, of nucleophiles. libretexts.org In this process, a nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation at the α-carbon yields the saturated product. libretexts.org

The outcome of the reaction, whether it proceeds via 1,2-addition (at the carbonyl carbon) or 1,4-addition, is largely dependent on the nature of the nucleophile. libretexts.org Strong bases, such as Grignard reagents, tend to favor the kinetically controlled 1,2-addition. libretexts.org In contrast, weaker bases like amines and alcohols typically result in the thermodynamically controlled 1,4-addition product, as the 1,2-addition is often reversible. libretexts.org Water can also undergo reversible conjugate addition to α,β-unsaturated carboxylic acids. libretexts.orgopenstax.org

The general mechanism for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is as follows:

Nucleophilic attack: The nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.org

Formation of an enolate: This attack results in the formation of a resonance-stabilized enolate ion. fiveable.me

Protonation: The enolate intermediate is then protonated at the α-carbon, typically by an acid, to give the final saturated product. fiveable.me

Cycloaddition Reactions

The presence of the cyclopropyl (B3062369) group and the double bond in the acrylic acid moiety allows for the participation of these compounds and their analogues in cycloaddition reactions.

Diels-Alder Reactivity of Cyclopropene-Containing Analogues

Cyclopropenes, which are structural analogues containing a three-membered ring with a double bond, are known to be reactive dienophiles in Diels-Alder reactions. nih.govescholarship.org Their high reactivity is attributed to the release of ring strain in the transition state. escholarship.orgescholarship.org This inherent reactivity allows them to engage with a variety of dienes. nih.gov

Key findings in the Diels-Alder reactivity of cyclopropene (B1174273) derivatives include:

High Reactivity: Cyclopropenes exhibit rapid Diels-Alder reactivity, often without the need for activating electron-withdrawing or -donating groups. escholarship.orgescholarship.org

Stereoselectivity: High diastereoselectivity is often observed in the Diels-Alder reactions of cyclopropenes that have C-3 hydrogens. nih.gov This has been attributed to attractive C-H•••π interactions in the transition state. nih.gov

Influence of Substituents: Substituents on the 3-position of the cyclopropene ring can significantly impact reactivity through hyperconjugative interactions. escholarship.orgescholarship.org Electron-withdrawing groups can decrease reactivity by stabilizing the cyclopropene. escholarship.orgescholarship.org

An intramolecular variant, the Intramolecular Diels-Alder vinylarene (IMDAV) reaction, utilizes cyclopropene as a dienophile with styrene (B11656) derivatives acting as the diene. acs.org The strain energy of the cyclopropene helps to drive this reaction, leading to the formation of benzonorcarane scaffolds with high stereoselectivity. acs.org

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound undergoes typical reactions such as esterification and amidation, providing routes to a variety of important derivatives.

Esterification Processes and Activated Derivatives

This compound can be converted to its corresponding esters through various esterification methods. smolecule.com A common laboratory and industrial method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.com For example, the reaction with ethanol (B145695) yields ethyl (2E)-3-cyclopropylprop-2-enoate. smolecule.com

Alternative methods for esterification include the use of activating agents to form more reactive intermediates. For instance, treatment of the carboxylic acid with thionyl chloride or phosphorus trichloride (B1173362) generates the acyl chloride. smolecule.com This activated derivative then reacts readily with an alcohol to form the ester. smolecule.com

ReactantReagentProduct
This compoundEthanol, Acid catalystEthyl (2E)-3-cyclopropylprop-2-enoate
This compoundThionyl chloride, then EthanolEthyl (2E)-3-cyclopropylprop-2-enoate

Amidation Reactions and Formation of Weinreb Amides

The carboxylic acid can also be converted into amides, including the synthetically useful Weinreb amides. Weinreb amides, or N-methoxy-N-methylamides, are valuable intermediates in organic synthesis because they can be reacted with organometallic reagents to produce ketones.

A common method for the synthesis of amides and Weinreb amides from carboxylic acids involves the use of triphenylphosphine (B44618) (PPh3) and iodine (I2). nih.govnih.gov This reagent system effectively activates the carboxylic acid for nucleophilic attack by an amine or N,O-dimethylhydroxylamine. nih.govnih.gov The use of polymer-supported triphenylphosphine can simplify the purification process. nih.gov

Recent developments have also explored photochemical methods for the synthesis of Weinreb amides from carboxylic acids. researchgate.net These light-mediated approaches offer an alternative to traditional coupling reagents and pre-activation steps. researchgate.net Another efficient and environmentally friendly method involves the preparation of Weinreb amides from acid halides in a biphasic system of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water, which often allows for the isolation of pure products without chromatography. rsc.org

Ring-Opening and Rearrangement Pathways of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group in this compound and its derivatives is characterized by significant ring strain, making it susceptible to various ring-opening reactions. These transformations are typically initiated by electrophilic, nucleophilic, or radical pathways, leading to the formation of more stable, acyclic products.

One of the most common modes of reactivity involves the acid-catalyzed ring-opening of the cyclopropane (B1198618). In the presence of a strong acid, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate. This intermediate can then be attacked by a nucleophile to yield a ring-opened product. While specific studies on this compound are not abundant, research on related cyclopropanated compounds has shown that the regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the nucleophile. For instance, in the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles, cleavage of a C-O bond was observed, demonstrating a preference for pathways that lead to stabilized intermediates.

Another significant pathway for the reactivity of the cyclopropyl moiety is through its involvement in rearrangements. Vinylcyclopropanes, a structural motif present in this compound, are known to undergo thermal and photochemical rearrangements. The vinylcyclopropane-cyclopentene rearrangement is a classic example of such a transformation, proceeding through a diradical intermediate. Computational studies using Density Functional Theory (DFT) on the rearrangement of 2,2-diphenyl-1-[(E)-2-phenylethenyl]cyclopropane to 3,4,4-triphenylcyclopent-1-ene have provided detailed insights into the potential energy surface of such reactions, indicating the feasibility of these pathways. bohrium.com

Furthermore, the electronic nature of the substituents on the cyclopropyl ring can dictate its reactivity. In donor-acceptor cyclopropanes, the ring is activated towards nucleophilic attack. The presence of an electron-donating group and an electron-withdrawing group on the cyclopropane facilitates ring-opening. Studies on 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates have demonstrated that under basic conditions, these molecules can undergo a homo-Michael addition with various C-nucleophiles, leading to ring-opened products. rsc.org This type of reactivity could be relevant for derivatives of this compound bearing appropriate substituents.

The following table summarizes potential ring-opening reactions applicable to cyclopropyl-containing acrylic acids based on studies of related compounds.

Reaction TypeReagents/ConditionsPotential Products
Acid-Catalyzed Ring OpeningStrong Acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O, ROH)Acyclic esters or alcohols
Vinylcyclopropane RearrangementHeat or UV lightCyclopentene derivatives
Donor-Acceptor Ring OpeningBase, C-Nucleophile (e.g., nitroalkane, malonate)Ring-opened adducts

Computational and Theoretical Insights into Reactivity

Computational chemistry provides a powerful lens through which to understand the intricate details of the reactivity of molecules like this compound and its derivatives. Theoretical models can elucidate electronic structures, steric effects, and reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

The reactivity of this compound is fundamentally governed by its electronic structure and the steric environment created by its constituent groups. The molecule features a conjugated system encompassing the acrylic acid moiety and the cyclopropyl group. The cyclopropyl group, with its "bent" bonds, can donate electron density to the adjacent π-system, influencing the electron distribution across the molecule.

Computational analyses, such as those employing Density Functional Theory (DFT), can map the electron density and electrostatic potential of the molecule. These calculations can reveal the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. For derivatives like (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid, the phenyl group further extends the conjugated system, and its electronic properties (whether electron-donating or electron-withdrawing) will significantly modulate the reactivity of the entire molecule.

Steric effects also play a crucial role. The cyclopropyl group, while small, imposes specific spatial constraints that can influence the approach of reagents and favor certain reaction pathways over others. In reactions involving the carboxylic acid group or the double bond, the orientation of the cyclopropyl and any other substituents on the β-carbon will dictate the stereochemical outcome of the reaction.

Theoretical methods are invaluable for elucidating the mechanisms of complex organic reactions. For transformations involving this compound derivatives, such as cycloadditions, rearrangements, and ring-openings, computational studies can map the entire reaction coordinate, identifying transition states and intermediates.

For example, DFT calculations have been successfully employed to understand the stereoinduction in gold-catalyzed enyne cycloisomerization reactions, which can lead to the formation of cyclopropyl gold carbene intermediates. acs.org These studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding between the substrate and the catalyst's ligand, in controlling the enantioselectivity of the reaction. acs.org Such insights are crucial for designing new and more effective catalytic systems for transformations of cyclopropyl-containing molecules.

Furthermore, computational studies on the rearrangement of vinylcyclopropanes have shed light on the nature of the intermediates involved, confirming the biradical character of the transition states in many cases. bohrium.com By calculating the activation energies for different possible pathways, these studies can predict the most likely reaction mechanism and the conditions required to favor a particular outcome. bohrium.com

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound and its derivatives. While detailed simulation studies on this specific molecule are not widely reported, the methodologies are well-established and can provide significant insights.

Molecular dynamics (MD) simulations, for instance, can be used to study the conformational landscape of the molecule in different solvents and at various temperatures. This is particularly important for understanding how the molecule interacts with its environment and how its shape influences its reactivity. For derivatives with biological activity, MD simulations can be used to model the interaction of the molecule with its protein target, providing a detailed picture of the binding mode and the key intermolecular interactions responsible for its biological effect.

Docking studies, a form of molecular modeling, can predict the preferred binding orientation of a molecule to a target protein. For example, the potential bioactivity of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid could be explored by docking it into the active site of enzymes like cyclooxygenase-2 (COX-2). Such studies can guide the design of new derivatives with improved potency and selectivity.

The following table outlines the key computational methods and their applications in studying the reactivity of cyclopropyl-containing acrylic acids.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Electronic structure calculations, reaction mechanism studies, transition state searchingElectron distribution, electrostatic potential, reaction energy profiles, activation barriers, stereochemical preferences
Molecular Dynamics (MD)Conformational analysis, solvent effects, protein-ligand interactionsDynamic behavior, preferred conformations, binding free energies, interaction patterns
Molecular DockingPrediction of binding modesPreferred orientation in a protein active site, key binding interactions, initial screening of potential biological targets

Derivatives and Analogues of 2e 3 Cyclopropylprop 2 Enoic Acid for Academic Research

Structurally Modified Carboxylic Acid Derivatives

The carboxylic acid group of (2E)-3-cyclopropylprop-2-enoic acid is a primary site for chemical modification. Alterations at this position, as well as on the cyclopropyl (B3062369) and vinyl groups, have led to the generation of diverse libraries of analogues with tailored properties.

Alkyl, Aryl, and Heteroaryl Substituted Analogues

The introduction of various substituent groups, such as alkyl, aryl, and heteroaryl moieties, onto the core structure of this compound has been a key strategy in medicinal chemistry. These modifications can significantly impact the molecule's steric bulk, electronic properties, and lipophilicity, thereby influencing its biological activity and pharmacokinetic profile. For instance, aryl-substituted analogues are often explored to introduce specific interactions with aromatic residues in protein binding pockets. Heteroaryl substitutions can introduce hydrogen bond donors or acceptors, potentially enhancing target affinity and selectivity.

Cyano-Substituted Derivatives

Replacing the carboxylic acid with a cyano group (-CN) or introducing it elsewhere on the molecule creates cyano-substituted derivatives. The cyano group is a well-regarded bioisostere of a carboxylic acid and a carbonyl group. Its linear geometry and electronic properties can lead to novel molecular interactions and improved metabolic stability. These derivatives are often investigated for their potential as enzyme inhibitors or as modulators of receptor activity.

Esters and Amides as Synthetic Intermediates

Esters and amides of this compound are fundamental intermediates in organic synthesis. The parent acid can be readily converted into these derivatives, which then serve as precursors for more complex molecules.

Esters: Esterification of the carboxylic acid, for example with ethanol (B145695) to form ethyl (2E)-3-cyclopropylprop-2-enoate, activates the molecule for various transformations. These esters are common substrates in conjugate addition reactions, cyclopropanations, and as Michael acceptors.

Amides: Amide derivatives are typically formed by coupling the carboxylic acid with a primary or secondary amine. google.com This reaction is often facilitated by activating agents like thionyl chloride or by forming a mixed carboxylic acid anhydride. google.com These amides are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. google.com However, a notable disadvantage in some synthetic routes involving amide formation is the potential for epimerization at stereocenters adjacent to the amide function, which can lead to undesired byproducts. google.com

Derivative TypeRole in SynthesisCommon ReactantsActivating Agents
Esters Michael acceptors, Substrates for conjugate additionAlcohols (e.g., Ethanol)Acid catalysts
Amides Building blocks for complex moleculesPrimary/Secondary AminesThionyl chloride, Oxalyl chloride, Methanesulfonyl chloride

Cyclopropyl-Substituted Alcohols and Aldehydes as Precursors

The synthesis of this compound and its derivatives often begins with simpler cyclopropyl-containing precursors, namely alcohols and aldehydes. These starting materials provide a reliable and efficient entry point to the target acrylic acid system.

A common and straightforward synthetic route involves the oxidation of a corresponding precursor. For example, (2E)-3-cyclopropylprop-2-en-1-ol can be oxidized to form (2E)-3-cyclopropylprop-2-enal, which is then further oxidized to yield the final carboxylic acid, this compound. This stepwise oxidation ensures good control over the reaction and generally results in high yields. Cyclopropanecarboxaldehyde (B31225) is another key starting material, which can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon extension and form the α,β-unsaturated system characteristic of the target molecule.

Exploration of Bioisosteres and Conformationally Restricted Analogues

To enhance the drug-like properties of this compound, researchers often explore bioisosteres and conformationally restricted analogues.

Bioisosteres: Bioisosteric replacement involves substituting the carboxylic acid functional group with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid while offering different pharmacokinetic profiles.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The strategic combination of a cyclopropane (B1198618) ring and a conjugated carboxylic acid renders (2E)-3-cyclopropylprop-2-enoic acid a potent building block for the synthesis of complex molecules. This section explores its utility in constructing specific molecular scaffolds, its role in the synthesis of natural products through cascade reactions, and its application in chain elongation strategies.

This compound is an archetypal α,β-unsaturated carbonyl compound. This class of molecules is fundamental in organic synthesis, serving as precursors to a wide array of more complex structures. The inherent reactivity of the conjugated system, with electrophilic centers at both the carbonyl carbon and the β-carbon, allows for a diverse range of transformations.

The synthesis of various α,β-unsaturated carbonyl scaffolds can be achieved through modifications of this compound. For instance, esterification or amidation of the carboxylic acid group provides access to a range of esters and amides, which can then undergo further reactions. The double bond can participate in addition reactions, and the cyclopropyl (B3062369) group can influence the stereochemical outcome of these additions or undergo ring-opening reactions under specific conditions to introduce further complexity.

Table 1: Reactivity of α,β-Unsaturated Carbonyl Systems

Reaction TypeReagent/ConditionsProduct Type
1,4-Conjugate Addition (Michael Addition)Nucleophiles (e.g., organocuprates, enamines, thiols)β-Substituted carbonyl compounds
1,2-AdditionOrganolithium or Grignard reagents (under kinetic control)Allylic alcohols
Cycloaddition (Diels-Alder)DienesCyclohexene derivatives
EpoxidationPeroxy acids (e.g., m-CPBA)α,β-Epoxy carbonyl compounds
ReductionNaBH4, LiAlH4Saturated alcohols or carbonyls

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and elegant approach to the synthesis of complex natural products. The unique reactivity of cyclopropane-containing molecules makes them excellent candidates for initiating such cascades. The strain energy of the cyclopropane ring can be harnessed to drive complex transformations.

While direct examples involving this compound in natural product synthesis are not extensively documented, the utility of similar cyclopropyl-containing building blocks is well-established. For instance, acid-catalyzed cascade reactions of arylvinylcyclopropenes with α,β-unsaturated substrates have been shown to yield Diels-Alder adducts or indene derivatives through ring-opening and subsequent cycloaddition or intramolecular Friedel-Crafts reactions researchgate.netresearchgate.net. This suggests the potential of this compound to participate in analogous transformations, where the cyclopropyl group acts as a latent diene or initiates a series of bond-forming events. The development of such cascade reactions is a significant area of research in the total synthesis of natural products researchgate.net.

In the synthesis of complex organic molecules, the controlled, stepwise extension of a carbon chain is a fundamental operation. This compound and its derivatives can be employed in strategies for chain elongation. A notable example is the use of the corresponding Weinreb amide, (2E)-N-Methoxy-N-methyl-3-cyclopropylprop-2-enamide, in a Horner–Wadsworth–Emmons (HWE) reaction. This reaction has been shown to be effective for successive elongation, highlighting the utility of this cyclopropyl-containing scaffold in building longer carbon chains with high stereocontrol.

Chiral Auxiliary and Asymmetric Synthesis Reagents

The development of methods for the stereocontrolled synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound and its derivatives have potential applications in this field, particularly in diastereoselective and enantioselective methodologies.

While this compound itself is not chiral, it can be converted into chiral derivatives or used in conjunction with chiral auxiliaries to control the stereochemical outcome of reactions. The rigid structure of the cyclopropyl group can exert significant steric influence, directing the approach of reagents to the prochiral faces of the double bond or carbonyl group.

Recent research has demonstrated the directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives, where the rigidity of the cyclopropyl core allows for high stereocontrol on an adjacent alkenyl moiety researchgate.netarkema.com. These studies underscore the potential for achieving high diastereoselectivity in reactions involving cyclopropyl-containing scaffolds.

Furthermore, the principles of asymmetric synthesis, such as the use of chiral auxiliaries, can be applied. For instance, attaching a chiral auxiliary to the carboxylic acid group of this compound would create a chiral substrate. Subsequent reactions, such as conjugate additions or cycloadditions, would then proceed with a diastereomeric preference, allowing for the synthesis of enantioenriched products after removal of the auxiliary. Novel strategies for the asymmetric synthesis of chiral cyclopropane carboxaldehydes have been developed using a three-step sequence of aldol-cyclopropanation-retro-aldol reactions, demonstrating the effective use of chiral auxiliaries in combination with the reactivity of α,β-unsaturated systems to generate enantiopure cyclopropane-containing molecules chemicalbook.comwikipedia.org.

Table 2: Examples of Stereoselective Reactions with Cyclopropane Derivatives

ReactionSubstrate TypeKey FeatureStereochemical Outcome
Simmons-Smith CyclopropanationAlkenyl cyclopropyl carbinolHydroxyl-directedHigh diastereoselectivity
Vanadium-catalyzed EpoxidationAlkenyl cyclopropyl carbinolHydroxyl-directedHigh diastereoselectivity
Aldol-Cyclopropanation-Retro-Aldolα,β-Unsaturated aldehyde with chiral auxiliaryTemporary stereocenterHigh enantioselectivity

Role in the Synthesis of Functional Molecules and Advanced Materials

The unique electronic and structural properties of the cyclopropyl group, combined with the polymerizable nature of the acrylate moiety, suggest that this compound could be a valuable monomer in the synthesis of functional polymers and advanced materials. The incorporation of the cyclopropyl group into a polymer backbone can impart unique properties such as increased rigidity, altered thermal stability, and modified solubility.

Poly(acrylic acid) and its derivatives are widely used in a variety of applications, from superabsorbent polymers to adhesives and coatings mdpi.com. The functionalization of poly(acrylic acid) with various side chains is a common strategy to tailor its properties for specific applications smolecule.com. The introduction of a cyclopropyl group via the polymerization of this compound or its esters could lead to novel materials with interesting characteristics. For example, radically crosslinkable poly(acrylic acid)s have been prepared, and the incorporation of cyclopropyl groups into the crosslinker structure has been explored researchgate.net. While specific research on polymers derived solely from this compound is not abundant, the general principles of acrylate polymerization suggest its feasibility as a monomer or co-monomer in the creation of advanced materials with tailored properties.

Precursors for Coenzyme A Analogues in Enzymatic Studies

Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. wikipedia.org CoA is biosynthesized from pantothenate (vitamin B5), cysteine, and adenosine triphosphate (ATP). wikipedia.org The development of synthetic analogues of Coenzyme A is of significant interest for studying the mechanisms of CoA-utilizing enzymes. researchgate.netresearchgate.net These analogues can act as probes to investigate enzyme-substrate interactions and reaction mechanisms. nih.govnih.gov

While direct synthesis of Coenzyme A analogues from this compound is not extensively documented in publicly available research, the structural motifs of this acid make it a plausible candidate for the synthesis of modified CoA analogues. The cyclopropyl group can serve as a sterically constrained and electronically unique probe. The general approach to synthesizing CoA analogues often involves the chemical or enzymatic modification of pantothenic acid or its derivatives, which are then incorporated into the full CoA structure. researchgate.net

Synthetic Intermediates for Specialty Chemicals and Research Reagents

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and research reagents. smolecule.com Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures. The double bond can undergo addition reactions, while the carboxylic acid can be converted into esters, amides, and other derivatives. smolecule.com

The cyclopropyl moiety is a key feature in many biologically active compounds and can be found in pharmaceuticals and agrochemicals. smolecule.com The incorporation of a cyclopropyl group can influence the conformational rigidity, metabolic stability, and binding affinity of a molecule. As a synthetic intermediate, this compound provides a straightforward route to introduce this valuable structural unit.

Table 1: Potential Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationEsters
AmidationAmides
ReductionAlcohols
AlkeneHydrogenationSaturated Carboxylic Acid
HalogenationDihaloalkanes
EpoxidationEpoxides

Use in Weinreb Ketone Syntheses

The Weinreb ketone synthesis is a reliable and widely used method for the preparation of ketones from carboxylic acids. wikipedia.org The reaction proceeds through the formation of a stable N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, which then reacts with an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to afford the corresponding ketone. wenxuecity.com A key advantage of this method is the prevention of over-addition of the organometallic reagent, which is a common side reaction when reacting directly with carboxylic acids or their corresponding acid chlorides. wikipedia.org

This compound can be converted to its corresponding Weinreb-Nahm amide. This amide can then be used in a Weinreb ketone synthesis to produce a variety of cyclopropyl-containing ketones. These ketones are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals. wenxuecity.com The general applicability of the Weinreb ketone synthesis to a wide range of carboxylic acids suggests its feasibility with this compound, allowing for the introduction of various R-groups via the organometallic reagent. nih.govchemrxiv.org

Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2E)-3-cyclopropylprop-2-enoic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) spectroscopy is instrumental in identifying the different types of protons and their connectivity within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of the cyclopropyl (B3062369), vinyl, and carboxylic acid protons. The coupling constants (J-values) between the vinyl protons are particularly diagnostic, with a typical value in the range of 12–16 Hz confirming the E (trans) configuration of the double bond. The protons of the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum, generally between δ 0.5 and 1.5 ppm.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the carboxylic acid, the olefinic carbons of the double bond, and the carbons of the cyclopropyl ring are all observed at characteristic positions, further confirming the compound's structure.

Table 1: Representative NMR Data for this compound and related structures.

Nucleus Chemical Shift (δ) ppm Assignment
¹H~6.3–6.5 (d, J = ~16 Hz)Vinyl proton
¹H~0.5–1.5 (m)Cyclopropyl ring protons
¹³C~170Carboxylic acid carbon (C=O)
¹³C~142C=C carbon adjacent to cyclopropyl
¹³C~112C=C carbon adjacent to COOH
¹³C~24Cyclopropyl ring carbons
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, providing unambiguous assignments of the NMR signals.

Furthermore, Nuclear Overhauser Effect (NOE) studies are critical for confirming the stereochemistry of the double bond. In an NOE experiment, irradiation of one proton can lead to an enhancement of the signal of another proton if they are close in space. For the (E)-isomer of 3-cyclopropylprop-2-enoic acid, an NOE would be expected between the vinyl proton and the protons on the cyclopropyl ring, while the absence of a significant NOE between the two vinyl protons across the double bond would further support the trans configuration.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netmdpi.com This technique is invaluable for analyzing complex mixtures, identifying this compound in a sample, and quantifying its presence. researchgate.netambeed.com In LC-MS analysis, the compound is first separated from other components on a chromatography column, and then the eluted fractions are introduced into the mass spectrometer for detection and identification. mdpi.commdpi.com

Table 2: Predicted Collision Cross Section (CCS) values for adducts of 2-cyclopropylprop-2-enoic acid. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺113.05971120.6
[M+Na]⁺135.04165129.5
[M-H]⁻111.04515124.2
[M+NH₄]⁺130.08625137.7
[M+K]⁺151.01559127.5
m/z: mass-to-charge ratio

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands that confirm its structure. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption at approximately 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, an absorption band around 1640 cm⁻¹ is characteristic of the C=C double bond stretching vibration.

Table 3: Characteristic Infrared (IR) Absorption Frequencies.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)~2500-3300 (broad)
C=O (Carboxylic Acid)~1700
C=C (Alkene)~1640

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. If a suitable single crystal of this compound can be obtained, this technique can provide a definitive structural determination, confirming the planar nature of the carboxylic acid and the trans configuration of the double bond, as well as the precise bond lengths and angles within the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Various chromatographic techniques are essential for both the purification and the assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of the compound. ambeed.com By using a suitable stationary phase (e.g., a C18 column) and mobile phase, HPLC can separate this compound from any impurities or byproducts. sielc.com The purity is typically assessed by the area of the peak corresponding to the compound in the chromatogram.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of the acid. Chiral GC, using a chiral stationary phase, can be used to separate enantiomers if the compound were chiral, though this compound itself is not. nih.gov

Flash chromatography is a common preparative technique used for the isolation and purification of the compound from a reaction mixture on a larger scale. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It allows for the separation, identification, and quantification of the components within a mixture. For carboxylic acids, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

Principle of Separation:

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For this compound, a C18 or C8 column is typically suitable. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later. The polarity of this compound can be modulated by adjusting the pH of the mobile phase.

Typical HPLC System and Conditions:

A standard HPLC system for the analysis of this compound would consist of a pump, an injector, a column oven, a detector (typically UV-Vis), and a data acquisition system. While specific conditions would be optimized in a laboratory setting, a typical starting point for method development is outlined below. For instance, a validated HPLC method for a related carboxylic acid metabolite of clopidogrel (B1663587) utilized a Nova-pak C8 column. nih.gov Another method for a different carboxylic acid employed a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. pensoft.netresearchgate.netpensoft.net

ParameterTypical Condition
Column C18 or C8, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with an acidic modifier like formic acid or a buffer like phosphate buffer to control pH)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection UV at 210-220 nm
Injection Volume 5 - 20 µL

This interactive data table provides typical starting parameters for the HPLC analysis of this compound. The values can be adjusted based on the specific instrumentation and desired separation.

Research Findings:

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. For the purification of this compound from a reaction mixture, silica (B1680970) gel column chromatography is a standard and effective method.

Principle of Separation:

This technique relies on the differential adsorption of compounds to the polar stationary phase (silica gel) and their solubility in the mobile phase (eluent). Compounds with higher polarity will adhere more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column faster. The choice of eluent is critical for achieving good separation.

General Procedure for Purification:

A typical procedure for the purification of a synthesized organic compound like this compound via flash column chromatography is as follows:

Column Packing: A glass column is packed with silica gel (typically 40-63 µm particle size) as a slurry in a nonpolar solvent (e.g., hexane). orgsyn.org

Sample Loading: The crude reaction mixture containing this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is gradually increased (gradient elution) to sequentially elute compounds with increasing polarity. For an acidic compound like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297). A small amount of acetic or formic acid is often added to the eluent to improve the peak shape and prevent tailing of the acidic compound.

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify the fractions containing the pure desired compound.

Research Findings:

Q & A

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–12) to identify hydrolytically labile bonds.
  • Arrhenius Analysis : Predict shelf life at 25°C using rate constants from elevated temperatures .

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